3-Amino-2-Bromo-5-fluoropyridine
Overview
Description
3-Amino-2-Bromo-5-fluoropyridine is a reactant used in the synthesis of cyano heteroaryl bromides . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 2-amino-5-fluoropyridines was achieved in 8–85% yields by palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with piperidine, dimethylamine, butylamine, methylpiperazine, benzylamine, aniline and 3-aminopyridine . The synthesis of fluorinated pyridines is explained by their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Molecular Structure Analysis
The molecular formula of this compound is C5H4BrFN2 . The InChI is InChI=1S/C5H4BrFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 . The Canonical SMILES is C1=C(C=NC(=C1N)F)Br .
Chemical Reactions Analysis
This compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 191.00 g/mol . The XLogP3-AA is 1.3 . The Hydrogen Bond Donor Count is 1 and the Hydrogen Bond Acceptor Count is 3 .
Scientific Research Applications
Radiosynthesis in Medical Imaging
3-Amino-2-Bromo-5-fluoropyridine plays a crucial role in the radiosynthesis of fluoropyridines, which are essential in medical imaging techniques such as Positron Emission Tomography (PET). The compound is involved in palladium-catalyzed reactions leading to various fluoropyridines, highlighting its significance in the development of advanced diagnostic imaging agents (Pauton et al., 2019).
Chemoselective Amination in Organic Synthesis
The chemoselective amination of related pyridines, including this compound, demonstrates its utility in organic synthesis. This process involves catalytic amination conditions leading to selective substitution products, crucial for developing various pharmaceutical and chemical compounds (Stroup et al., 2007).
Synthesis of Diverse Pyridine Derivatives
The synthesis of various pyridine derivatives, including those derived from this compound, is significant in pharmaceutical research. These derivatives are pivotal in creating diverse chemical entities with potential therapeutic applications (Sutherland & Gallagher, 2003).
Coordination Chemistry and Magnetic Properties
In coordination chemistry, this compound is used to synthesize copper(II) halide complexes. These complexes are studied for their structural and magnetic properties, contributing to the understanding of molecular interactions and magnetic behavior in coordination compounds (Krasinski et al., 2017).
Synthesis of Fluoropyridines in Pharmaceuticals
The synthesis of 2-Amino-5-Fluoropyridine, a derivative of this compound, is crucial in producing pharmaceuticals like peptide deformylase inhibitors. These compounds have significant applications in the development of novel therapeutic agents (Ying-qi, 2008).
Mechanism of Action
Target of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This property can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various synthetic methods, including the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
Result of Action
Fluoropyridines are known to have potential as imaging agents for various biological applications .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Safety and Hazards
Future Directions
3-Amino-2-Bromo-5-fluoropyridine can be used in the synthesis of the following: 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with p-tolylboronic acid . It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Properties
IUPAC Name |
2-bromo-5-fluoropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZAKZBKMMUARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654273 | |
Record name | 2-Bromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-03-8 | |
Record name | 2-Bromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884495-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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